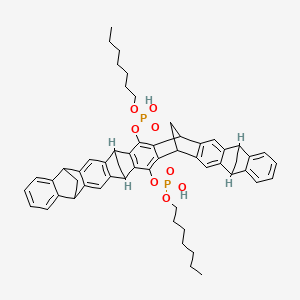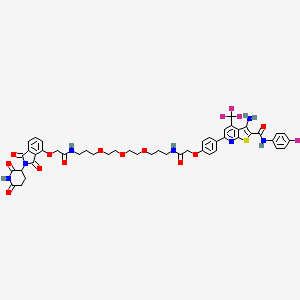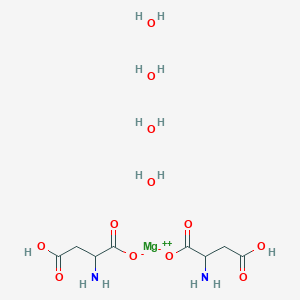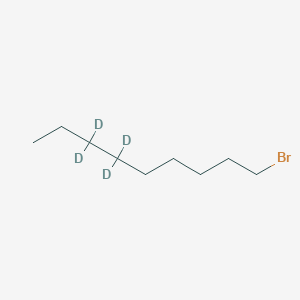
IRS-1 Peptide, FAM labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The IRS-1 Peptide, FAM labeled, is a biologically active peptide derived from the insulin receptor substrate 1 (IRS-1). This peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye, which allows for easy tracking and visualization in various biological assays. The sequence of the this compound, is 5-FAM-KKSRGDYMTMQIG-CONH2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The IRS-1 Peptide, FAM labeled, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The FAM label is attached to the N-terminus of the peptide during the synthesis process. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of the this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is lyophilized and packaged under inert gas to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
The IRS-1 Peptide, FAM labeled, can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-function relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Aplicaciones Científicas De Investigación
The IRS-1 Peptide, FAM labeled, has numerous applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Employed in cell signaling studies to investigate the role of IRS-1 in insulin signaling pathways.
Medicine: Utilized in research on diabetes and insulin resistance.
Industry: Applied in the development of diagnostic assays and therapeutic agents .
Mecanismo De Acción
The IRS-1 Peptide, FAM labeled, functions by mimicking the natural IRS-1 protein, which is a key player in insulin signaling. Upon binding to the insulin receptor, IRS-1 undergoes phosphorylation on multiple tyrosine residues. This phosphorylation creates binding sites for downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and growth factor receptor-bound protein 2 (Grb2). These interactions activate various signaling pathways, including the PI3K/Akt and MAP kinase pathways, leading to cellular responses such as glucose uptake and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
IRS-2 Peptide, FAM labeled: Another insulin receptor substrate peptide labeled with FAM.
IRS-4 Peptide, FAM labeled: A peptide derived from IRS-4, also labeled with FAM
Uniqueness
The IRS-1 Peptide, FAM labeled, is unique due to its specific sequence and its role in insulin signaling. It is particularly valuable in studies focused on understanding the molecular mechanisms of insulin resistance and diabetes .
Propiedades
Fórmula molecular |
C84H118N20O25S2 |
|---|---|
Peso molecular |
1872.1 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H118N20O25S2/c1-6-42(2)68(80(125)92-39-65(88)111)103-75(120)56(25-26-64(87)110)98-74(119)57(27-32-130-4)100-81(126)69(43(3)106)104-76(121)58(28-33-131-5)99-77(122)59(34-44-15-18-46(107)19-16-44)101-78(123)60(38-67(113)114)94-66(112)40-93-71(116)53(14-11-31-91-83(89)90)96-79(124)61(41-105)102-73(118)55(13-8-10-30-86)97-72(117)54(12-7-9-29-85)95-70(115)45-17-22-50-49(35-45)82(127)129-84(50)51-23-20-47(108)36-62(51)128-63-37-48(109)21-24-52(63)84/h15-24,35-37,42-43,53-61,68-69,105-109H,6-14,25-34,38-41,85-86H2,1-5H3,(H2,87,110)(H2,88,111)(H,92,125)(H,93,116)(H,94,112)(H,95,115)(H,96,124)(H,97,117)(H,98,119)(H,99,122)(H,100,126)(H,101,123)(H,102,118)(H,103,120)(H,104,121)(H,113,114)(H4,89,90,91)/t42-,43+,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-/m0/s1 |
Clave InChI |
FJEZWOZVJGSBLN-UXUZIJOJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)




![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)





